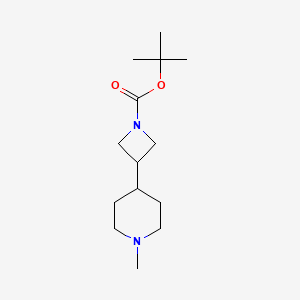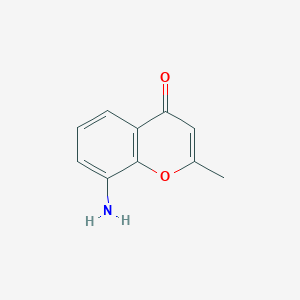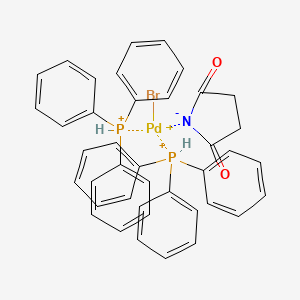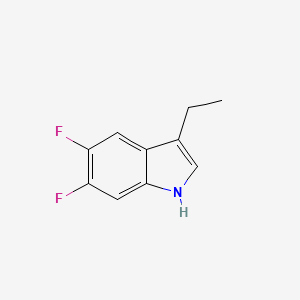
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine and iodine substitution on the indole ring, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluorine atom at the 6th position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Iodination: The iodination at the 5th position can be carried out using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the 3rd position of the indole ring, which can be achieved through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. For example, the iodine atom can be replaced with a cyano group using copper(I) cyanide (CuCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Copper(I) cyanide (CuCN), Sodium azide (NaN3)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine substitutions on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Fluoro-3-indolyl)propanoic Acid
- 3-(6-Iodo-3-indolyl)propanoic Acid
- 3-(5-Bromo-3-indolyl)propanoic Acid
Uniqueness
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid is unique due to the presence of both fluorine and iodine substitutions on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9FINO2 |
|---|---|
Molekulargewicht |
333.10 g/mol |
IUPAC-Name |
3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9FINO2/c12-8-4-10-7(3-9(8)13)6(5-14-10)1-2-11(15)16/h3-5,14H,1-2H2,(H,15,16) |
InChI-Schlüssel |
CKPXIFYKKUBSGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1I)F)NC=C2CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)




![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
